

The Discovery and Enduring Allure of Allyl α -Ionone: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl alpha-ionone*

Cat. No.: B1235873

[Get Quote](#)

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allyl α -ionone, a synthetic aromatic ketone, emerged from the burgeoning field of fragrance chemistry in the mid-20th century. This technical guide delves into the historical context of its discovery, credited to Garry C. Kitchens of Givaudan Corporation in 1948, and its subsequent role in the fragrance and flavor industry. We will explore the initial synthesis methodologies, supported by patent literature, and present available physicochemical data. Furthermore, this paper will touch upon the broader historical landscape of synthetic fragrance development that set the stage for this molecule's creation and its lasting impact.

Historical Context: A Post-War Boom in Synthetic Fragrance

The 1940s marked a pivotal era in the chemical industry, with a significant shift towards the development of synthetic materials. This trend was mirrored in the fragrance industry, which had been steadily incorporating synthetic aroma chemicals since the late 19th century.^[1] Companies like Givaudan were at the forefront of this movement, pioneering the commercial production of key synthetic fragrance ingredients, including ionones.^[2] The post-war economic expansion fueled consumer demand for affordable luxuries, including perfumes and scented

products, further accelerating research and development in synthetic aromatics. It was within this environment of innovation and commercial opportunity that novel derivatives of established fragrance molecules, such as the ionones, were actively investigated.

The Discovery of Allyl α -Ionone

The discovery of allyl α -ionone is formally documented in a patent filed by Givaudan Corporation on February 5, 1948. The inventor credited is Garry C. Kitchens. This patent details a novel process for preparing α -ionones, including the allyl-substituted variant, through the cyclization of the corresponding pseudo-ionone.^[2] The year of discovery is widely cited as 1948.^[3]

Givaudan, a company with a rich history in the synthesis of fragrance compounds, was a logical birthplace for this new molecule.^[4] Having established a perfumery school in 1946 and with a strong focus on research and development, the company was well-positioned to explore novel chemical structures with unique olfactory properties.^[2] The exploration of an allyl-substituted ionone was likely driven by the desire to create new and interesting fragrance profiles, moving beyond the classic violet and woody notes of traditional ionones.

Physicochemical Properties

Allyl α -ionone is a colorless to pale yellow liquid with a characteristic fruity, floral, and woody aroma.^{[5][6]} The following table summarizes its key physicochemical properties based on available data.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₄ O	[3]
Molecular Weight	232.37 g/mol	[3]
CAS Number	79-78-7	[5]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.931 g/cm ³	[3]
Boiling Point	265 °C (509 °F)	[3]
Flash Point	100 °C (212 °F)	[3]
Refractive Index @ 20°C	1.503 - 1.507	[3]
Solubility	Soluble in alcohol; insoluble in water.	[5]
Vapor Pressure	0.0999 mmHg @ 20°C	[3]
Odor Profile	Fruity, floral, woody, with tropical and green nuances.	[5][6][7]

Historical Synthesis Methodology

The synthesis of allyl α-ionone, as outlined in the historical patent literature, follows a two-step process common for ionones: an aldol condensation followed by an acid-catalyzed cyclization. [8][9][10]

Step 1: Synthesis of Pseudo-allyl-ionone (Aldol Condensation)

The initial step involves the base-catalyzed condensation of citral with allyl acetone. This is analogous to the classic synthesis of pseudoionone, where acetone is used instead of allyl acetone.

- Reactants: Citral and Allyl Acetone

- Catalyst: A basic catalyst, such as sodium ethoxide or sodium hydroxide, is historically used for this type of aldol condensation.[8][9]

Step 2: Cyclization to α -Allyl-ionone

The resulting pseudo-allyl-ionone is then subjected to an acid-catalyzed cyclization to form the final product. The 1948 patent by Garry C. Kitchens specifically highlights the use of boron trifluoride as a key innovation for achieving the α -isomer.[2]

Experimental Protocol (Based on U.S. Patent 2,517,576A)

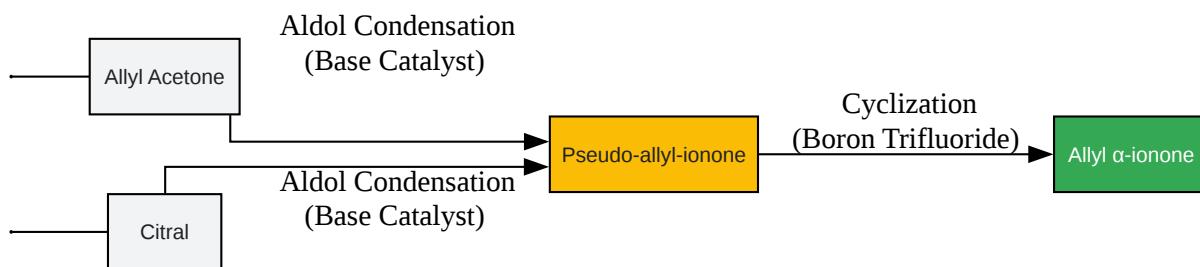
The following provides a detailed methodology for the cyclization step as described in the 1948 patent.

Materials:

- Pseudo-allyl-ionone (purity 99.2%; refractive index at 20°C = 1.5280)
- Boron trifluoride (gas)
- Anhydrous benzene
- Aqueous sodium hydroxide solution (8%)
- Ice-salt bath

Procedure:

- A solution of 117 grams of pseudo-allyl-ionone in a suitable volume of anhydrous benzene was prepared.
- The solution was chilled in an ice-salt bath.
- Boron trifluoride gas was passed into the stirred solution. The patent for the parent ionone suggests maintaining a temperature between 0°C and 5°C during this addition.


- After the reaction was complete, the mixture was treated with an aqueous sodium hydroxide solution to decompose the boron trifluoride complex.
- The organic layer was separated, washed, and the solvent removed.
- The crude product was then purified by vacuum distillation to yield 81 grams of α -allyl-ionone.

Reported Properties of the Synthesized Product:

- Purity: 97.1%
- Specific Gravity (25/25 °C): 0.9294
- Refractive Index (at 20 °C): Not specified in the provided excerpt for the allyl derivative, but the pseudo-allyl-ionone starting material had a refractive index of 1.5280.[2]

Visualizing the Synthesis Pathway

The synthesis of allyl α -ionone can be visualized as a two-step chemical transformation.

[Click to download full resolution via product page](#)

Figure 1: Synthesis Pathway of Allyl α -ionone.

Olfactory Profile and Historical Significance

While specific historical sensory panel data from the 1940s and 50s is not readily available, contemporary descriptions characterize allyl α -ionone as having a powerful and complex odor profile. It is described as fruity, with notes of pineapple, and possessing floral, green, and

woody characteristics.^{[6][7][11]} This unique combination of notes differentiated it from the more traditional violet and orris scents of α - and β -ionone.

The introduction of allyl α -ionone expanded the perfumer's palette, offering a new tool for creating novel and impactful fragrances. Its fruity and tropical nuances were particularly suited for the emerging trends in post-war perfumery, which saw a move towards more vibrant and expressive scents.

Conclusion

The discovery of allyl α -ionone in 1948 by Garry C. Kitchens at Givaudan is a testament to the innovative spirit of the mid-20th century fragrance industry. Born from a period of intense research into synthetic aroma chemicals, this molecule offered a unique and complex olfactory profile that continues to be valued in modern perfumery. The historical synthesis, relying on the cyclization of a pseudo-ionone precursor with boron trifluoride, highlights the chemical ingenuity of the time. While detailed historical sensory evaluations are scarce, the enduring use of allyl α -ionone speaks to its successful reception and lasting impact on the world of fragrance. This technical guide provides a foundational understanding of the discovery, historical context, and chemical underpinnings of this important synthetic aroma compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A smelling trip into the past: the influence of synthetic materials on the history of perfumery
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. ScenTree - Allyl alpha-ionone (CAS N° 79-78-7) [scentree.co]
- 4. swotanalysisexample.com [swotanalysisexample.com]
- 5. scent.vn [scent.vn]
- 6. fraterworks.com [fraterworks.com]

- 7. Allyl alpha-ionone | The Fragrance Conservatory [fragranceconservatory.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Ionone Is More than a Violet's Fragrance: A Review | MDPI [mdpi.com]
- 11. olfactorian.com [olfactorian.com]
- To cite this document: BenchChem. [The Discovery and Enduring Allure of Allyl α -Ionone: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235873#allyl-alpha-ionone-discovery-and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com